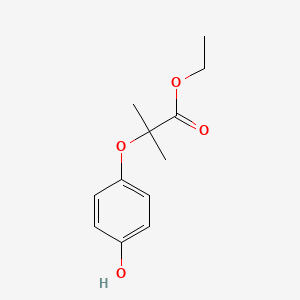

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

概要

説明

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a colorless to yellowish liquid that is soluble in common organic solvents such as ethanol, dimethylformamide, and acetylacetone, but insoluble in water . This compound is known for its specific stereo configuration, having one chiral carbon and existing as an isomer of the ®-configuration .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propionic acid with ethanol . The process includes adding 261.5 parts of 2-(4-hydroxyphenoxy)propionic acid and 3.4 parts of toluene into a reaction kettle, followed by the gradual addition of 86 parts of ethanol . The reaction is maintained at a constant pressure and a temperature of 70°C. After the reaction reaches its endpoint, the mixture is distilled to separate moisture produced by the esterification reaction . The product is then purified through crystallization and drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be simple to operate, cost-effective, and environmentally friendly, making it suitable for large-scale applications .

化学反応の分析

Types of Reactions: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Alkylated or acylated derivatives

科学的研究の応用

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate has a wide range of applications in scientific research:

作用機序

The mechanism of action of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways:

類似化合物との比較

- Ethyl 2-(4-hydroxyphenoxy)propanoate

- Cyhalofop-butyl

- Diclofop-methyl

Comparison: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is unique due to its specific stereo configuration and its application as a chiral catalyst . Compared to similar compounds like Cyhalofop-butyl and Diclofop-methyl, it offers distinct advantages in terms of its use in asymmetric synthesis and its potential for industrial-scale production .

生物活性

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol. This compound has garnered attention for its potential biological activities, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

This compound is believed to exert its biological effects primarily through interaction with PPARs. These nuclear receptors are involved in regulating gene expression related to lipid metabolism and glucose homeostasis. The compound may influence these metabolic pathways by acting as a selective agonist, potentially offering therapeutic benefits for metabolic disorders such as diabetes and obesity.

Interaction with Enzymes

The compound has been shown to interact with various enzymes involved in metabolic processes. For instance, it may inhibit enzymes such as maltase and sucrase, which are crucial for carbohydrate digestion. Studies have demonstrated that this compound exhibits competitive inhibition against these enzymes, suggesting its potential as a therapeutic agent for managing postprandial hyperglycemia .

Biological Activities

- Antidiabetic Potential : this compound has been evaluated for its ability to lower blood glucose levels by inhibiting carbohydrate-digesting enzymes. In vitro studies indicated that it could significantly reduce the activity of maltase and sucrase, with IC50 values demonstrating higher potency compared to established inhibitors like acarbose .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which are currently under investigation. It may modulate inflammatory pathways through its action on PPARs, contributing to reduced inflammation and oxidative stress.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases characterized by oxidative stress.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-hydroxybenzoate | Ester | Commonly used as a preservative; simpler structure |

| Ethyl 2-(4-hydroxyphenyl)propanoate | Ester | Lacks the methyl group; simpler biological activity |

| Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | Chiral Ester | Exhibits specific stereochemistry affecting activity |

| Propanoic acid, 4-(hydroxyphenoxy)- | Carboxylic Acid | Related but lacks the ethyl ester functionality |

This compound's unique combination of functional groups allows it to engage in diverse biological activities that are not present in simpler analogs.

Case Studies

Recent research has focused on the pharmacological applications of this compound:

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited maltase and sucrase activities in vitro, indicating its potential for managing diabetes by controlling postprandial glucose levels .

- PPAR Agonist Activity : Another study investigated the compound's role as a PPAR agonist, revealing its capacity to regulate lipid metabolism genes, thus supporting its use in metabolic disorder treatments.

特性

IUPAC Name |

ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPAUSRXYPLNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962708 | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42806-90-6 | |

| Record name | NSC 171661 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042806906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMV7N7KV4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。